BI-3802

Description

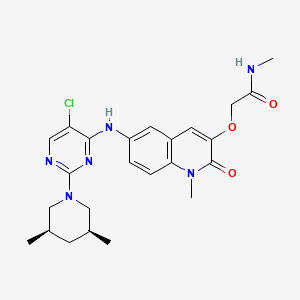

Structure

3D Structure

Properties

IUPAC Name |

2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJETQFYHZHNB-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of BI-3802

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-3802 is a novel and highly potent small molecule that has garnered significant interest within the scientific community for its unique mechanism of action against B-cell lymphoma 6 (BCL6), a key transcriptional repressor and a well-established oncogenic driver in various hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1] Unlike traditional inhibitors, this compound acts as a degrader of BCL6, offering a distinct and potentially more efficacious therapeutic strategy.[2][3] This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its molecular interactions, the ensuing cellular signaling cascade, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Induced Polymerization and Proteasomal Degradation

The primary mechanism of action of this compound is the induced degradation of the BCL6 protein.[4] This process is initiated by the specific binding of this compound to the BTB/POZ domain of BCL6.[1][5] The BTB domain is crucial for the homodimerization of BCL6 and its interaction with co-repressor proteins such as BCOR, SMRT, and NCOR, which are essential for its function as a transcriptional repressor.[1]

This compound's interaction with the BCL6 BTB domain triggers a conformational change that promotes the polymerization of BCL6 homodimers into higher-order filamentous structures.[6][7][8] This drug-induced polymerization creates novel protein-protein interaction surfaces, which are then recognized by the E3 ubiquitin ligase SIAH1.[4][7][9] SIAH1 subsequently ubiquitinates the polymerized BCL6, tagging it for recognition and degradation by the proteasome.[7][9] This novel mechanism of action, which relies on inducing a neomorphic protein function (polymerization) to trigger degradation, distinguishes this compound from conventional small molecule inhibitors and other targeted protein degradation technologies like PROTACs.[3][9] The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.[1][2]

Signaling Pathway of this compound-Induced BCL6 Degradation

Caption: Mechanism of this compound-induced BCL6 degradation and downstream effects.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various in vitro and cellular assays. The key parameters are summarized in the table below.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC₅₀ (BCL6::BCOR Interaction) | ≤3 nM | BCL6::BCOR ULight TR-FRET | Cell-free | [1] |

| IC₅₀ (BCL6::NCOR Interaction) | 43 nM | BCL6::NCOR LUMIER | Cellular | [1][10] |

| DC₅₀ (BCL6 Degradation) | 20 nM | Western Blot / In-Cell Western | SU-DHL-4 | [1][10][11] |

| EC₅₀ (BCL6-SIAH1 Interaction) | 64 nM | Not Specified | Not Specified | [4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

BCL6::BCOR ULight TR-FRET Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the interaction between the BCL6 BTB domain and a peptide from the co-repressor BCOR.

-

Reagents:

-

GST-tagged human BCL6 BTB domain (amino acids 1-129)

-

Biotinylated BCOR peptide

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

ULight-streptavidin (acceptor fluorophore)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

This compound serial dilutions

-

-

Protocol:

-

Add assay buffer, GST-BCL6, and biotinylated BCOR peptide to a 384-well microplate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate for 60 minutes at room temperature.

-

Add the Europium-labeled anti-GST antibody and ULight-streptavidin mixture.

-

Incubate for another 60 minutes at room temperature in the dark.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

The ratio of the acceptor to donor emission is calculated, and IC₅₀ values are determined by fitting the dose-response curves.

-

Cellular BCL6::NCOR LUMIER Assay

This assay measures the disruption of the BCL6 and NCOR interaction within a cellular context.

-

Reagents:

-

HEK293T cells

-

Expression vectors for Renilla luciferase-tagged BCL6 (Rluc-BCL6) and Flag-tagged NCOR

-

Lipofectamine for transfection

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound serial dilutions

-

Lysis buffer

-

Anti-Flag antibody-coated plates

-

Luciferase substrate

-

-

Protocol:

-

Co-transfect HEK293T cells with Rluc-BCL6 and Flag-NCOR expression vectors.

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Treat the cells with serial dilutions of this compound for a specified time (e.g., 4-6 hours).

-

Lyse the cells and transfer the lysates to anti-Flag antibody-coated plates to capture the Flag-NCOR and any interacting Rluc-BCL6.

-

After incubation and washing steps to remove non-bound proteins, measure the luciferase activity by adding the substrate and reading the luminescence.

-

IC₅₀ values are calculated from the dose-response inhibition of the luminescent signal.

-

BCL6 Protein Degradation Assay (In-Cell Western)

This assay quantifies the reduction of BCL6 protein levels in cells treated with this compound.

-

Cell Line: SU-DHL-4 (a DLBCL cell line with high BCL6 expression)

-

Reagents:

-

SU-DHL-4 cells

-

RPMI-1640 medium with 10% FBS

-

This compound serial dilutions

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody against BCL6

-

Secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW)

-

DNA stain for normalization (e.g., DRAQ5)

-

-

Protocol:

-

Seed SU-DHL-4 cells in a 96-well plate and allow them to adhere or settle.

-

Treat the cells with a serial dilution of this compound for a defined period (e.g., 24 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-BCL6 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and the DNA stain.

-

Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for BCL6 and normalize it to the DNA stain intensity to account for cell number variations.

-

DC₅₀ values are determined from the dose-response curve of BCL6 protein levels.

-

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for characterizing this compound's activity.

Conclusion

This compound represents a paradigm-shifting approach to targeting the oncogenic transcription factor BCL6. Its unique mechanism of inducing BCL6 polymerization, leading to SIAH1-mediated ubiquitination and subsequent proteasomal degradation, offers a potent and selective means of eliminating this key cancer driver. The in-depth understanding of its mechanism of action, supported by robust in vitro and cellular data, provides a solid foundation for its further investigation and development as a potential therapeutic agent for BCL6-driven malignancies. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to study this compound or similar targeted protein degraders.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. | BioWorld [bioworld.com]

- 7. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. eubopen.org [eubopen.org]

- 11. caymanchem.com [caymanchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the BI-3802 BCL6 Degradation Pathway

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a potent and highly specific degrader of the B-cell lymphoma 6 (BCL6) oncoprotein. The document details the unique degradation pathway initiated by this compound, presents key quantitative data, outlines experimental protocols used for its characterization, and includes visualizations of the core biological processes and experimental workflows.

Introduction to BCL6 and this compound

B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers in the immune system.[1][2] Dysregulation and overexpression of BCL6 are implicated in the pathogenesis of various cancers, particularly diffuse large B-cell lymphoma (DLBCL), where it acts as an oncogenic driver by repressing genes involved in cell cycle control, DNA damage response, and apoptosis.[3][4][5] Consequently, BCL6 has emerged as a significant therapeutic target in oncology.[1][4]

This compound is a novel small molecule that functions not merely as an inhibitor but as a potent degrader of the BCL6 protein.[5][6] Its mechanism of action is distinct from conventional inhibitors and other targeted protein degradation technologies like PROteolysis TArgeting Chimeras (PROTACs).[7][8] this compound induces the selective, ubiquitin-mediated degradation of BCL6, leading to profound de-repression of BCL6 target genes and potent anti-proliferative effects in cancer cell lines.[8][9]

The this compound Degradation Pathway: A Unique Mechanism

The degradation of BCL6 by this compound follows a novel, multi-step process that leverages induced protein polymerization. This mechanism is independent of the Cullin-RING E3 ligase family, which is commonly hijacked by molecular glues and PROTACs.[9]

Step 1: Binding to the BCL6 BTB Domain this compound binds to the Broad-Complex, Tramtrack, and Bric-à-brac (BTB) domain of BCL6.[9][10] The BTB domain is essential for BCL6 homodimerization and the recruitment of co-repressor proteins.[5]

Step 2: Induced Polymerization Upon binding, the solvent-exposed moiety of this compound creates a new protein-ligand surface. This composite surface engages with an adjacent BCL6 homodimer, triggering a chain reaction of homodimer association.[9][10] This process results in the formation of highly ordered, supramolecular helical filaments of BCL6 within the cell.[9][11][12] This polymerization is a key differentiator from standard BCL6 inhibitors like BI-3812, which bind to the same site but lack the chemical moiety required to induce this higher-order assembly.[9]

Step 3: E3 Ligase Recruitment and Ubiquitination The formation of BCL6 filaments facilitates their recognition and binding by the SIAH1 E3 ubiquitin ligase .[7][10][13] SIAH1 is a non-Cullin E3 ligase that recognizes a specific VxP motif present in BCL6, distal to the drug-binding site.[8][9] this compound enhances the interaction between BCL6 and SIAH1, leading to the efficient poly-ubiquitination of BCL6.[9][14]

Step 4: Proteasomal Degradation The poly-ubiquitin chains act as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the BCL6 protein.[9][10] This leads to a rapid and sustained depletion of cellular BCL6 levels.[9]

Quantitative Data Presentation

This compound has been characterized by its high potency in both biochemical and cellular assays. The following tables summarize the key quantitative metrics.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Parameter | Value (nM) | Target / Cell Line | Reference(s) |

| Biochemical Binding Assay | IC₅₀ | ≤ 3 | BTB Domain of BCL6 | [6][14] |

| TR-FRET Assay | IC₅₀ | ≤ 3 | BCL6::BCOR Interaction | [5][15] |

| Cellular Target Engagement (LUMIER) | IC₅₀ | 43 | BCL6::NCOR Interaction | [5][14][15] |

| Cellular Degradation Assay | DC₅₀ | 20 | BCL6 Protein (SU-DHL-4 cells) | [5][15] |

| Cellular Interaction Assay | EC₅₀ | 64 | BCL6-SIAH1 Interaction | [14] |

Experimental Protocols

The elucidation of the this compound mechanism involved a series of sophisticated experiments. Below are detailed methodologies for key assays.

Quantitative Mass Spectrometry for Degradation Specificity

-

Objective: To determine the selectivity of this compound-induced protein degradation across the entire proteome.

-

Cell Line: SU-DHL-4 (DLBCL-derived cell line).

-

Protocol:

-

Culture SU-DHL-4 cells to the desired density.

-

Treat cells with 1 µM this compound or DMSO (vehicle control) for 4 hours.

-

Harvest cells, lyse, and extract proteins.

-

Perform protein digestion (e.g., using trypsin) to generate peptides.

-

Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

Analyze peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Process raw data to identify and quantify proteins. Compare protein abundance between this compound and DMSO-treated samples to identify significantly depleted proteins.[9]

-

BCL6 Stability Reporter Assay

-

Objective: To confirm proteasome- and ubiquitin-dependence of this compound-induced degradation.

-

Cell Line: HEK293T cells.

-

Protocol:

-

Transfect HEK293T cells with a plasmid encoding a fusion protein of eGFP and full-length BCL6 (eGFP-BCL6).

-

Pre-treat transfected cells with specific inhibitors for 1-2 hours:

-

Proteasome inhibitor: MG132

-

Ubiquitin-activating enzyme (UBA1) inhibitor: MLN7243

-

Neddylation pathway inhibitor (for Cullin ligases): MLN4924

-

-

Treat cells with this compound or DMSO control.

-

After the treatment period (e.g., 24 hours), harvest the cells.

-

Analyze the eGFP signal intensity via flow cytometry. A rescue of the eGFP signal (i.e., less degradation) in the presence of an inhibitor indicates the involvement of that pathway.[9][16]

-

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution structure of the this compound-induced BCL6 filaments.

-

Protocol:

-

Incubate purified recombinant BCL6 protein with this compound to induce filament formation.

-

Apply the sample to an EM grid and vitrify by plunge-freezing in liquid ethane.

-

Collect image data using a transmission electron microscope equipped with a direct electron detector.

-

Process the images to reconstruct a 3D model of the helical BCL6 filament.

-

Fit the known crystal structure of the BCL6 BTB domain into the cryo-EM density map to reveal the molecular interactions that stabilize the polymer, including the position of this compound at the dimer-dimer interface.[10][13]

-

Genome-Wide CRISPR-Cas9 Screen

-

Objective: To identify the specific E3 ubiquitin ligase responsible for BCL6 degradation.

-

Protocol:

-

Generate a stable cell line (e.g., DLBCL) expressing Cas9.

-

Transduce the cell line with a genome-wide CRISPR library, where each guide RNA targets a specific gene for knockout.

-

Treat the pooled cell population with a cytotoxic concentration of this compound.

-

Cells in which a gene essential for this compound's activity is knocked out will survive the treatment.

-

Collect the surviving cells, extract genomic DNA, and sequence the guide RNAs to identify the enriched (resistance-conferring) gene knockouts. Knockout of SIAH1 was identified as a top hit, conferring resistance to this compound.[12][16]

-

Conclusion

This compound represents a paradigm-shifting approach to targeting the BCL6 oncoprotein. Its unique mechanism of action, involving small molecule-induced polymerization and subsequent recruitment of the non-Cullin E3 ligase SIAH1, overcomes limitations seen with other BCL6-targeting modalities.[8][9] The high specificity and potent degradation activity make this compound a valuable tool for studying BCL6 biology and a promising foundation for the development of new cancer therapeutics. This guide provides the foundational technical knowledge for researchers aiming to leverage or build upon this innovative therapeutic strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. The expanding role of the BCL6 oncoprotein as a cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The expanding role of the BCL6 oncoprotein as a cancer therapeutic target [cancer.fr]

- 5. Pardon Our Interruption [opnme.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]

- 11. Small molecule-induced polymerization triggers degradation of BCL6 (2020), Słabicki Mikołaj | AcademicGPT, tlooto [tlooto.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. eubopen.org [eubopen.org]

- 16. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Target and Mechanism of Action of BI-3802

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-3802 is a potent and highly specific small molecule that targets the B-cell lymphoma 6 (BCL6) protein for degradation. Unlike conventional inhibitors, this compound employs a novel mechanism of action, inducing the polymerization of BCL6, which subsequently leads to its ubiquitination and proteasomal degradation. This technical guide provides a comprehensive overview of the cellular target of this compound, its unique mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays used in its characterization.

The Cellular Target: B-Cell Lymphoma 6 (BCL6)

The primary cellular target of this compound is the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] BCL6 is a crucial regulator of the germinal center reaction, a process essential for the generation of high-affinity antibodies.[2] It functions by recruiting co-repressor complexes to target gene promoters, thereby suppressing the expression of genes involved in cell cycle control, DNA damage response, and differentiation.[2] Dysregulation and overexpression of BCL6 are frequently observed in diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[2]

This compound specifically binds to the Broad-complex, Tramtrack and Bric-à-brac (BTB) domain of BCL6.[1][4][5] The BTB domain is critical for BCL6 homodimerization and its interaction with co-repressor proteins.[4]

Mechanism of Action: Induced Polymerization and Degradation

This compound's mechanism of action is distinct from traditional inhibitors and proteolysis-targeting chimeras (PROTACs).[1] Instead of merely blocking the function of BCL6, this compound actively promotes its degradation through a novel process of induced polymerization.[4][5][6]

The key steps in the mechanism are as follows:

-

Binding to the BCL6 BTB Domain: this compound binds to a groove on the surface of the BCL6 BTB domain.[4]

-

Induction of Polymerization: The binding of this compound creates a new protein-protein interaction surface, prompting the BCL6 homodimers to self-assemble into higher-order filamentous structures.[4][6][7] This polymerization is a rapid process, with the formation of distinct cellular foci observed within minutes of treatment.[4][6]

-

Recruitment of E3 Ligase SIAH1: The polymerized BCL6 filaments are recognized by the E3 ubiquitin ligase SIAH1 (Seven in Absentia Homolog 1).[4][7][8] this compound enhances the interaction between BCL6 and SIAH1.[4][8] SIAH1 recognizes a specific VxP motif present in BCL6.[4][8]

-

Ubiquitination and Proteasomal Degradation: SIAH1 ubiquitinates the polymerized BCL6, tagging it for degradation by the 26S proteasome.[1][4] This leads to a rapid and efficient depletion of cellular BCL6 levels.

This unique mechanism of action contributes to the potent anti-proliferative effects of this compound in BCL6-dependent cancer cell lines.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity.

| Parameter | Value | Assay | Cell Line | Reference |

| Biochemical Potency | ||||

| IC50 (BCL6::BCOR Interaction) | ≤3 nM | ULight TR-FRET | - | [2] |

| IC50 (BCL6::Co-repressor Complex) | 43 nM | LUMIER | - | [2] |

| Cellular Potency | ||||

| DC50 (BCL6 Degradation) | 20 nM | Western Blot | SU-DHL-4 | [2] |

| IC50 (Cellular BCL6) | 43 nM | - | - | [3] |

| EC50 (BCL6-SIAH1 Interaction) | 64 nM | TR-FRET | - | [3][4] |

| Binding Affinity | ||||

| KDapp (BCL6-SIAH1 Interaction with this compound) | 0.2 µM | TR-FRET | - | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced BCL6 degradation and a general experimental workflow for its characterization.

Caption: Signaling pathway of this compound-induced BCL6 degradation.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

BCL6-Corepressor Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.

-

Materials:

-

Recombinant His-tagged BCL6 BTB domain

-

Biotinylated corepressor peptide (e.g., from BCOR or SMRT)

-

Terbium-conjugated anti-His antibody (donor)

-

Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor)

-

Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

-

This compound serial dilutions

-

384-well low-volume black plates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare a master mix containing the His-tagged BCL6 BTB domain and the biotinylated corepressor peptide in assay buffer.

-

Add the master mix to the wells of a 384-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate at room temperature for 60 minutes.

-

Prepare a detection mix containing the Terbium-conjugated anti-His antibody and the streptavidin-conjugated fluorophore in assay buffer.

-

Add the detection mix to all wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the log of the this compound concentration to determine the IC50 value.

-

Cellular BCL6 Degradation Assay (Western Blot)

This assay quantifies the reduction in cellular BCL6 protein levels following treatment with this compound.

-

Materials:

-

DLBCL cell line (e.g., SU-DHL-4)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time course (e.g., 4, 8, 24 hours). Include a positive control treated with a proteasome inhibitor.

-

Harvest cells and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Densitometry analysis can be performed to quantify the BCL6 protein levels relative to the loading control.

-

BCL6-SIAH1 Interaction Assay (Co-Immunoprecipitation)

This assay demonstrates the this compound-induced interaction between BCL6 and the E3 ligase SIAH1 in a cellular context.

-

Materials:

-

Cells co-transfected with tagged BCL6 (e.g., FLAG-BCL6) and tagged SIAH1 (e.g., HA-SIAH1)

-

This compound

-

DMSO

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Anti-FLAG antibody (or antibody against the BCL6 tag) conjugated to beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies: anti-HA (or antibody against the SIAH1 tag), anti-FLAG

-

-

Procedure:

-

Treat the transfected cells with this compound or DMSO for a specified time.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates with control beads.

-

Incubate the pre-cleared lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate BCL6.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by Western blotting using anti-HA and anti-FLAG antibodies to detect SIAH1 and BCL6, respectively. An increased amount of co-immunoprecipitated SIAH1 in the this compound-treated sample compared to the control indicates an enhanced interaction.

-

Conclusion

This compound represents a novel class of therapeutic agents that target the oncoprotein BCL6 for degradation. Its unique mechanism of action, involving induced polymerization and subsequent recruitment of the E3 ligase SIAH1, offers a powerful strategy to eliminate BCL6 in cancer cells. The potent and specific activity of this compound, supported by robust quantitative data and detailed experimental validation, highlights its potential as a valuable tool for research and a promising candidate for the development of new therapies for BCL6-driven malignancies. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and similar molecules.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

BI-3802: A Technical Deep Dive into its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, mechanism of action, and preclinical development of BI-3802, a potent and selective degrader of the B-cell lymphoma 6 (BCL6) protein. This compound represents a novel class of therapeutic agents that induce protein polymerization to trigger degradation, offering a unique approach to targeting challenging oncoproteins like BCL6.

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is a key driver in several types of lymphoma, including diffuse large B-cell lymphoma (DLBCL).[1][2] Its role in oncogenesis has made it an attractive target for therapeutic intervention. This compound emerged from screens for BCL6 inhibitors and was identified as a small molecule that, in addition to inhibiting BCL6's interaction with co-repressors, unexpectedly induces its rapid and selective degradation.[2][3] This dual action of inhibition and degradation results in a more profound and sustained suppression of BCL6 activity compared to traditional inhibitors.[3][4]

Mechanism of Action: A Novel Polymerization-Degradation Pathway

This compound's mechanism of action is distinct from conventional inhibitors and proteolysis-targeting chimeras (PROTACs). It functions by binding to the BTB domain of BCL6, a region responsible for its homodimerization and interaction with co-repressor proteins.[3][5] This binding event initiates a unique cascade:

-

Polymerization: this compound induces the higher-order self-assembly of BCL6 into supramolecular filaments.[3][6] This polymerization is a critical and defining feature of its mechanism.

-

Cellular Foci Formation: In cells, this polymerization manifests as the formation of distinct intracellular foci containing BCL6.[3][7]

-

E3 Ligase Recruitment: The polymerized BCL6 is then recognized by the E3 ubiquitin ligase SIAH1.[3][8] this compound enhances the interaction between BCL6 and SIAH1.[3][9]

-

Ubiquitination and Proteasomal Degradation: SIAH1 ubiquitinates the polymerized BCL6, marking it for degradation by the 26S proteasome.[3][7]

This novel "polymerize and degrade" strategy leads to a highly efficient and selective removal of the BCL6 oncoprotein.[3][6]

Signaling Pathway of this compound Induced BCL6 Degradation

Caption: this compound binds to BCL6 dimers, inducing polymerization, which recruits the SIAH1 E3 ligase for ubiquitination and subsequent proteasomal degradation.

Quantitative Data Summary

The preclinical efficacy of this compound has been characterized by various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Value | Cell Line | Reference |

| IC₅₀ | BCL6::BCOR ULight TR-FRET | ≤3 nM | - | [1] |

| IC₅₀ | Cellular BCL6::NCOR LUMIER | 43 nM | - | [1] |

| DC₅₀ | BCL6 Protein Degradation | 20 nM | SU-DHL-4 | [1] |

| EC₅₀ | BCL6-SIAH1 Interaction | 64 nM | - | [10] |

Table 2: In Vitro DMPK and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Caco-2 Permeability (A-B) | 8.5 x 10⁻⁶ cm/s | [1] |

| Caco-2 Efflux Ratio | 0.4 | [1] |

| Human Hepatocyte Clearance | 56% of QH | [1] |

| Human Plasma Protein Binding | 99.95% | [1] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)

| Dose | AUC (nM*h) | Cₘₐₓ (nM) | tₘₐₓ (h) | Reference |

| 10 mg/kg | 1,856 | 193 | 2 | [1] |

| 100 mg/kg | 4,635 | 597 | 4.6 | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used in the characterization of this compound, based on the available literature.

BCL6::Co-repressor Interaction Assay (TR-FRET)

This assay quantifies the ability of this compound to inhibit the interaction between the BCL6 BTB domain and its co-repressor, BCOR.

Experimental Workflow for BCL6::Co-repressor TR-FRET Assay

Caption: Workflow for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure BCL6::co-repressor interaction inhibition.

-

Principle: A GST-tagged BCL6 BTB domain and a biotinylated BCOR peptide are used. An anti-GST antibody conjugated to a Europium (Eu) donor and streptavidin conjugated to an Allophycocyanin (APC) acceptor are used for detection. When BCL6 and BCOR interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Reactions are performed in a 384-well plate.

-

A mixture of GST-BCL6 and biotin-BCOR is incubated with varying concentrations of this compound.

-

A detection mixture containing anti-GST-Eu and Streptavidin-APC is added.

-

After incubation, the plate is read on a TR-FRET-compatible plate reader, and the ratio of acceptor to donor emission is calculated.

-

IC₅₀ values are determined by plotting the FRET ratio against the compound concentration.

-

BCL6 Protein Degradation Assay (Western Blot)

This assay is used to quantify the reduction in cellular BCL6 protein levels following treatment with this compound.

Experimental Workflow for BCL6 Degradation Western Blot

Caption: Workflow for assessing this compound-induced BCL6 protein degradation via Western Blot analysis.

-

Principle: Cells are treated with this compound, and the total protein is extracted. BCL6 protein levels are then detected and quantified using a specific antibody.

-

Protocol Outline:

-

DLBCL cell lines (e.g., SU-DHL-4) are treated with a dilution series of this compound or DMSO as a control for a defined period (e.g., 4 hours).

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against BCL6. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified.

-

DC₅₀ values are calculated by plotting the normalized BCL6 protein levels against the this compound concentration.

-

BCL6 Foci Formation Assay (Immunofluorescence)

This assay visualizes the this compound-induced polymerization of BCL6 into cellular foci.

-

Principle: Cells are treated with this compound, fixed, and permeabilized. A BCL6-specific antibody followed by a fluorescently labeled secondary antibody is used to visualize the subcellular localization of BCL6.

-

Protocol Outline:

-

Cells are seeded on coverslips and treated with this compound or DMSO.

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

After blocking, cells are incubated with a primary antibody against BCL6.

-

Following washes, a fluorescently-conjugated secondary antibody is applied.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a fluorescence microscope.

-

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The development of this compound may be in the preclinical stage, or further development may have been pursued with structurally related molecules. Researchers are encouraged to monitor clinical trial registries for any future updates.

Conclusion

This compound is a pioneering chemical probe that has unveiled a novel mechanism for targeted protein degradation through small molecule-induced polymerization. Its high potency and selectivity for BCL6 in preclinical models underscore the potential of this approach for treating BCL6-driven malignancies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into this exciting therapeutic strategy.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Chemically Induced Degradation of the Oncogenic Transcription Factor BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Small molecule-induced polymerization triggers degradation of BCL6 (2020), Słabicki Mikołaj | AcademicGPT, tlooto [tlooto.com]

- 7. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BI-3802: A Novel BCL6 Degrader

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental characterization of BI-3802, a potent and selective degrader of the B-cell lymphoma 6 (BCL6) protein.

Core Compound Information

This compound is a small molecule that induces the degradation of the BCL6 protein, a key transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1] Its unique mechanism of action sets it apart from traditional inhibitors and other protein degradation technologies like PROTACs.[2]

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | rel-2-[[6-[[5-chloro-2-[(3R,5S)-3,5-dimethyl-1-piperidinyl]-4-pyrimidinyl]amino]-1,2-dihydro-1-methyl-2-oxo-3-quinolinyl]oxy]-N-methyl-acetamide | [3] |

| CAS Number | 2166387-65-9 | [3][4] |

| Molecular Formula | C₂₄H₂₉ClN₆O₃ | [3] |

| Molecular Weight | 484.98 g/mol | [5][6] |

| SMILES | CNC(=O)COC1=CC2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)N4CC(C)CC(C)C4)N(C)C1=O | [6] |

| Solubility | Soluble in DMSO | [5][6] |

Mechanism of Action: Induced Polymerization and Degradation

This compound functions as a "molecular glue," inducing the polymerization of BCL6.[1] This process is initiated by the binding of this compound to the BTB domain of BCL6.[1][6] The binding of this compound creates a novel protein-protein interface, leading to the formation of BCL6 filaments.[1] These filaments are then recognized by the E3 ubiquitin ligase SIAH1, which ubiquitinates BCL6, marking it for degradation by the proteasome.[1] This induced-polymerization and subsequent degradation mechanism is distinct from the action of conventional BCL6 inhibitors.

References

An In-depth Technical Guide to BI-3802: A Novel BCL6 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-3802, a small molecule that induces the degradation of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a master transcriptional repressor and a well-validated oncogenic driver in several B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[1][2][3] Targeting such non-enzymatic proteins has been a significant pharmacological challenge.[1][4] this compound represents a paradigm shift from conventional inhibition, employing a novel mechanism of action that leads to potent and highly specific degradation of BCL6.[4][5] This document details its mechanism, summarizes key quantitative data, provides representative experimental protocols, and visualizes the core concepts.

Core Mechanism of Action: Induced Polymerization

Unlike traditional inhibitors or Proteolysis-Targeting Chimeras (PROTACs) that recruit E3 ligases through a bifunctional linker, this compound operates through a unique mechanism of small-molecule-induced protein polymerization.[4][6] This process can be broken down into several key steps:

-

Binding to the BTB Domain: this compound binds to the Broad complex/Tramtrack/Bric-a-brac (BTB) domain of BCL6.[4][6] This domain is crucial for BCL6 homodimerization and its interaction with co-repressor proteins.[4]

-

Induction of Higher-Order Structures: The binding of this compound exposes a composite ligand/protein surface. This new surface facilitates interactions between BCL6 homodimers, triggering their assembly into supramolecular, helical filaments.[1][4] This drug-induced polymerization is a key mechanistic differentiator.

-

Formation of Cellular Foci: In cells, this polymerization manifests as the formation of distinct intracellular foci containing concentrated BCL6.[1][4][7] This sequestration is reversible, as the addition of a non-degrading BCL6 inhibitor can dissolve the foci.[7]

-

Recruitment of SIAH1 E3 Ligase: The polymerized BCL6 filaments are specifically recognized by the SIAH1 E3 ubiquitin ligase.[1][4] SIAH1 binds to a VxP motif within the BCL6 protein, an interaction that is strongly enhanced when BCL6 is in its polymerized state.[4][7]

-

Ubiquitination and Proteasomal Degradation: The recruitment of SIAH1 leads to the poly-ubiquitination of BCL6, marking it for degradation by the 26S proteasome.[1][4] This results in the rapid and efficient depletion of cellular BCL6 protein.[7]

The extraordinary specificity of this compound is a striking feature of this mechanism; quantitative proteomics revealed that BCL6 was the only protein significantly depleted in DLBCL cells after treatment.[4][7]

BCL6 Signaling and Oncogenic Role

BCL6 is a master regulator essential for the germinal center (GC) reaction, a process critical for antibody affinity maturation.[2][8][9] It functions as a transcriptional repressor, silencing a broad set of genes involved in:

-

Cell cycle checkpoints[3]

In DLBCL, the sustained or deregulated expression of BCL6, often due to chromosomal translocations, prevents B-cells from exiting the GC cycle, thereby promoting unchecked proliferation and survival, which are hallmarks of lymphomagenesis.[2][3][11] By degrading BCL6, this compound effectively reverses this oncogenic program, leading to de-repression of BCL6 target genes and potent anti-proliferative effects in DLBCL cell lines.[4][7]

Quantitative Data Presentation

The following tables summarize the key in vitro and pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity and Potency of this compound

| Parameter | Value | Assay Type | Cell Line / System | Reference |

| BCL6 Degradation (DC50) | 20 nM | Protein Degradation Assay | SU-DHL-4 | [8] |

| BCL6::BCOR Inhibition (IC50) | ≤ 3 nM | ULight TR-FRET | In Vitro | [8] |

| BCL6::NCOR Inhibition (IC50) | 43 nM | LUMIER Assay | In Vitro | [8] |

| SIAH1 - BCL6poly Affinity (KDapp) | 0.2 µM | TR-FRET | In Vitro | [4] |

| BCL6-SIAH1 Interaction (EC50) | 64 nM | TR-FRET | In Vitro | [4] |

Table 2: Physicochemical and In Vivo Pharmacokinetic Properties of this compound

| Parameter | Value | Assay Type / Conditions | Reference |

| Molecular Weight (free base) | 484.9 Da | - | [8] |

| Aqueous Solubility | < 1 µg/mL | pH 6.8 | [8] |

| Caco-2 Permeability (A→B) | 8.5 x 10-6 cm/s | pH 7.4 | [8] |

| Human Plasma Protein Binding | 99.95 % | - | [8] |

| Oral Bioavailability (Mouse) | Poor | - | [8] |

| Cmax (Mouse, 10 mg/kg p.o.) | 193 nM | In Vivo DMPK | [8] |

| AUC (Mouse, 10 mg/kg p.o.) | 1,856 nM/h | In Vivo DMPK | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for key experiments used to characterize this compound.

-

Cell Lines: Diffuse large B-cell lymphoma cell lines (e.g., SU-DHL-4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Treatment: For experiments, cells are seeded at a density of 0.5 x 106 cells/mL. The this compound stock is serially diluted in culture medium to the desired final concentrations (e.g., 1 µM for proteomics, or a dose range for DC50 determination). The final DMSO concentration should be kept constant across all conditions (typically ≤ 0.1%).

-

Incubation: Cells are treated for specified time periods (e.g., 4 hours for proteomics, 24-72 hours for viability assays) before harvesting for downstream analysis.[4]

-

Cell Lysis: After treatment, cells are harvested by centrifugation, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Sample Preparation: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.[12]

-

SDS-PAGE: Samples are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[13]

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BCL6 (e.g., rabbit anti-BCL6). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[12] Band intensities are quantified using image analysis software.

-

Sample Preparation: SU-DHL-4 cells are treated with 1 µM this compound or DMSO vehicle for 4 hours.[4] Cells are harvested and lysed.

-

Protein Digestion: Proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

-

TMT Labeling: Peptides from different conditions (e.g., this compound vs. DMSO) are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: The labeled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the masses of the fragments and the TMT reporter ions.

-

Data Analysis: The MS/MS spectra are used to identify the peptides and their corresponding proteins. The intensities of the TMT reporter ions are used to quantify the relative abundance of each protein across the different conditions. Statistical analysis is performed to identify proteins with significantly altered abundance.[4]

-

Cell Transfection & Lysis: HEK293T cells are co-transfected with plasmids expressing tagged versions of BCL6 and SIAH1 (e.g., FLAG-BCL6 and HA-SIAH1).

-

Treatment: Cells are treated with this compound or DMSO. To prevent degradation of the complex, a proteasome inhibitor (e.g., MG132) is often added.[14]

-

Immunoprecipitation: Cell lysates are incubated with an antibody against one of the tags (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads. This pulls down the tagged protein and any interacting partners.

-

Washing: The beads are washed several times to remove non-specific binders.

-

Elution and Western Blot: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the other tag (e.g., anti-HA antibody) to confirm the co-precipitation of the interacting protein.[4]

Conclusion

This compound is a powerful chemical probe that has unveiled a novel mechanism for inducing targeted protein degradation. By triggering the polymerization and subsequent ubiquitination of BCL6, it achieves a level of specificity and efficacy that is superior to non-degrading inhibitors and early-generation PROTACs for this challenging target.[4][7] The findings demonstrate that small molecule-induced polymerization is a viable and potent strategy for inactivating oncogenic proteins.[4][6] This technical guide provides the foundational knowledge on this compound's mechanism, quantitative profile, and the experimental approaches used for its characterization, serving as a vital resource for researchers in oncology, chemical biology, and drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]

- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. opnme.com [opnme.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. Generation and characterization of a monoclonal antibody against human BCL6 for immunohistochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BI-3802 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-3802 is a novel small molecule that acts as a potent and specific degrader of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of certain cancers, particularly Diffuse Large B-cell Lymphoma (DLBCL). Unlike conventional inhibitors, this compound employs a unique mechanism of action, inducing the polymerization of BCL6, which subsequently leads to its ubiquitination and proteasomal degradation. This targeted degradation of BCL6 results in the de-repression of its target genes, triggering significant anti-proliferative effects. This technical guide provides an in-depth overview of the molecular mechanism, quantitative activity, and experimental methodologies associated with this compound, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action: Induced Polymerization and Degradation

This compound functions by binding to the Broad-complex, Tramtrack and Bric-à-brac (BTB) domain of the BCL6 homodimer.[1][2][3] This binding event is distinct from simple inhibition as it facilitates a novel protein-protein interaction between BCL6 homodimers. The solvent-exposed dimethyl-piperidine moiety of this compound interacts with amino acids on an adjacent BTB domain, creating a composite surface that drives the supramolecular assembly of BCL6 into filaments.[1] This drug-induced polymerization leads to the formation of intracellular foci.[1][4]

The formation of these BCL6 filaments enhances their recognition by the SIAH1 E3 ubiquitin ligase.[1][3] SIAH1 recognizes a VxP motif present in BCL6, and the polymerization increases the local concentration of BCL6, facilitating its ubiquitination.[1][4] Subsequently, the ubiquitinated BCL6 is targeted for degradation by the 26S proteasome.[1] This degradation of the BCL6 transcriptional repressor leads to the de-repression of its target genes, which can induce anti-proliferative responses in BCL6-dependent cancer cells.[1][2][4] The transcriptional and antiproliferative effects of this compound are comparable to a genetic knockout of BCL6.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound, providing a comparative overview of its potency and efficacy in various assays.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | ≤3 nM | BCL6::BCOR ULight TR-FRET assay | [5] |

| IC₅₀ | 43 nM | BCL6::NCOR LUMIER assay (cellular) | [5][6] |

| DC₅₀ | 20 nM | BCL6 protein degradation in SU-DHL-4 cells | [5] |

| EC₅₀ | 64 nM | This compound induced interaction between BCL6 and SIAH1 | [1][6] |

Table 1: In Vitro and Cellular Activity of this compound

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound-induced BCL6 degradation and a general experimental workflow for its characterization.

References

- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. medchemexpress.com [medchemexpress.com]

BI-3802 and SIAH1 E3 ligase interaction

An In-depth Technical Guide on the Core Interaction of BI-3802 and the SIAH1 E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule this compound represents a paradigm shift in targeted protein degradation, moving beyond traditional inhibitor or PROTAC-based approaches. It functions as a "molecular glue," inducing the degradation of the oncogenic transcription factor B-cell lymphoma 6 (BCL6) through a novel mechanism of action.[1][2] This guide delineates the core interaction between this compound and the E3 ubiquitin ligase SIAH1, which is pivotal to its function. This compound binds to the BTB domain of BCL6, triggering a conformational change that promotes the supramolecular polymerization of BCL6 homodimers into helical filaments.[1][3] These filaments are subsequently recognized by the SIAH1 E3 ubiquitin ligase, which targets the polymerized BCL6 for ubiquitination and subsequent proteasomal degradation.[1][4] This process is highly specific and potent, offering a superior pharmacological profile compared to non-degrading BCL6 inhibitors.[5] This document provides a comprehensive overview of the underlying mechanism, quantitative data, key experimental protocols, and visual representations of the signaling and experimental workflows.

The Core Mechanism: this compound-Induced BCL6 Polymerization and SIAH1 Recruitment

This compound is not a conventional inhibitor; it is a degrader that leverages the cell's own protein disposal machinery. The mechanism is a sequential, multi-step process initiated by the binding of this compound to its target.

-

Binding to BCL6 BTB Domain : this compound binds to the Broad-complex, Tramtrack and Bric-à-brac (BTB) domain of BCL6. This domain is crucial for BCL6 homodimerization and its interaction with co-repressor proteins.[1][2]

-

Induction of Polymerization : Unlike standard inhibitors that merely block protein interactions, this compound's binding creates a composite ligand/protein surface. The solvent-exposed dimethyl-piperidine moiety of this compound engages with an adjacent BCL6 homodimer, acting as a molecular glue to induce the formation of higher-order, helical BCL6 filaments.[1] This polymerization is a reversible process.[6]

-

SIAH1 Recognition : The E3 ubiquitin ligase SIAH1 specifically recognizes these newly formed BCL6 polymers.[1][7] SIAH1 identifies a VxP (Val-x-Pro) motif on BCL6, located in residues 249-251, which is distal to the this compound binding site.[1][5][8] The polymerization of BCL6 is thought to enhance the accessibility or presentation of this motif, facilitating SIAH1 binding.

-

Ubiquitination and Degradation : Upon binding, SIAH1 poly-ubiquitinates the BCL6 filaments. This ubiquitination marks the protein complex for recognition and degradation by the 26S proteasome.[2]

This mechanism is distinct from Cullin-RING ligase (CRL)-based degradation, which is exploited by PROTACs and immunomodulatory drugs.[2] The result is the highly efficient and selective depletion of cellular BCL6.[1]

Caption: Mechanism of this compound-induced, SIAH1-mediated BCL6 degradation.

Quantitative Data Presentation

The interaction between this compound, BCL6, and SIAH1 has been characterized by several quantitative assays, highlighting the molecule's potency and the specific interactions driving the degradation process.

Table 1: Potency and Binding Affinity of this compound

| Parameter | Description | Value | Cell Line / Assay | Reference |

| BCL6 Binding IC₅₀ | Concentration of this compound to displace 50% of tracer in a BCL6::BCOR TR-FRET assay. | ≤3 nM | Biochemical Assay | [9] |

| BCL6 Binding IC₅₀ | Concentration of this compound to inhibit 50% of BCL6::NCOR interaction in a LUMIER assay. | 43 nM | Biochemical Assay | [9] |

| BCL6 Degradation IC₅₀ | Concentration of this compound to induce 50% degradation of BCL6 protein. | 20 nM | SU-DHL-4 Cells | [9] |

| BCL6-SIAH1 Interaction EC₅₀ | Concentration of this compound to achieve 50% of the maximal BCL6-SIAH1 interaction. | 64 nM | In vitro Assay | [1] |

| Binding Energy | Calculated binding energy of this compound to the BCL6 structure. | -7.3 kcal/mol | Computational | [10] |

Table 2: Comparative Analysis with Related Compounds

| Compound | Key Feature | BCL6 Binding Affinity (IC₅₀) | BCL6 Degradation | Reference |

| This compound | BCL6 Degrader | ≤3 nM | Yes | [9] |

| BI-3812 | BCL6 Inhibitor (non-degrader) | Comparable to this compound | No | [1][5] |

| BI-5273 | Negative Control | ~10,000 nM | No | [9] |

Experimental Protocols

The elucidation of this complex mechanism relied on a series of key experiments. Detailed below are the generalized protocols for these foundational studies.

Co-Immunoprecipitation (Co-IP) to Validate BCL6-SIAH1 Interaction

This experiment was crucial to demonstrate the physical interaction between BCL6 and SIAH1 and to show that this compound enhances this interaction.

Objective: To determine if BCL6 and SIAH1 interact in cells and if this interaction is drug-dependent.

Protocol Steps:

-

Cell Culture and Treatment: Culture HEK293T or lymphoma cells (e.g., SU-DHL4) expressing relevant constructs (e.g., tagged BCL6 and SIAH1). Treat cell populations with DMSO (vehicle control), this compound, or a non-degrading inhibitor like BI-3812 for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-BCL6 antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes. Incubate for 1-2 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the putative interaction partner (e.g., anti-SIAH1 antibody) and the immunoprecipitated protein as a control.

-

Analysis: An enhanced band for SIAH1 in the this compound-treated lane compared to the control lanes indicates a drug-enhanced interaction.[1]

Caption: Workflow for Co-Immunoprecipitation (Co-IP) analysis.

Genome-Scale CRISPR-Cas9 Screens for E3 Ligase Identification

CRISPR screens were the unbiased approach that definitively identified SIAH1 as the critical E3 ligase for this compound-mediated degradation.[1][7]

Objective: To identify genes essential for the degradation of BCL6 upon treatment with this compound.

Protocol Steps:

-

System Setup:

-

Reporter Cell Line: Engineer a cell line (e.g., HEK293T) to stably express a reporter construct, such as eGFP fused to full-length BCL6 (eGFP-BCL6).

-

sgRNA Library: Utilize a genome-wide sgRNA library targeting all human genes.

-

-

Screen Execution:

-

Transduce the reporter cell line with the sgRNA library at a low multiplicity of infection to ensure most cells receive only one sgRNA.

-

Select for transduced cells.

-

Split the cell population into two groups: one treated with DMSO and the other with this compound.

-

-

Fluorescence-Activated Cell Sorting (FACS): After treatment, sort the cells based on the eGFP signal. In the this compound treated group, cells where BCL6 degradation is blocked will retain a high eGFP signal. Collect the populations with the highest and lowest eGFP signals.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the sorted cell populations. Use PCR to amplify the sgRNA-encoding regions.

-

Data Analysis: Perform next-generation sequencing to determine the abundance of each sgRNA in the high- and low-eGFP populations. Genes whose sgRNAs are enriched in the high-eGFP population are candidates required for this compound-induced degradation.

-

Hit Validation: SIAH1 was the only gene that scored significantly in these screens, identifying it as the key E3 ligase.[1]

Caption: Workflow for CRISPR-Cas9 screen to identify the E3 ligase.

Conclusion and Future Directions

The interaction between this compound and the SIAH1 E3 ligase illustrates a powerful and novel strategy for therapeutic intervention. By inducing the polymerization of a target protein, this compound creates a neo-substrate for a non-canonical E3 ligase, leading to specific and efficient degradation.[1][2] This "induced-polymerization" mechanism overcomes resistance observed with other degradation approaches for BCL6 and opens up new avenues for targeting challenging non-enzymatic proteins.[3][5]

Future research in this area will likely focus on:

-

Expanding the Scope: Identifying other small molecules that can induce the polymerization of different target proteins.

-

Ligase Engineering: Exploring the possibility of engineering E3 ligases to recognize specific protein polymers.

-

Structural Biology: Further high-resolution structural studies to understand the precise molecular interactions between polymerized substrates and their cognate E3 ligases.

This detailed understanding of the this compound/SIAH1 axis provides a robust framework for the rational design of next-generation molecular glues and targeted protein degraders.

References

- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Pardon Our Interruption [opnme.com]

- 10. Impact of SNPs, off-targets, and passive permeability on efficacy of BCL6 degrading drugs assigned by virtual screening and 3D-QSAR approach - PMC [pmc.ncbi.nlm.nih.gov]

The Induced Polymerization and Degradation of BCL6: A Technical Overview of BI-3802's Effect on the BTB Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of BI-3802, a small molecule that targets the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor crucial for the germinal center reaction, and its overexpression is a known oncogenic driver in malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] this compound represents a novel therapeutic strategy, moving beyond simple inhibition to induce the targeted degradation of BCL6 through a unique mechanism of induced protein polymerization.[4][5][6] This document details the molecular interactions, quantitative biophysical data, and key experimental methodologies used to elucidate the effects of this compound on the BCL6 BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain.

A Novel Mechanism of Action: From Inhibition to Degradation

Unlike traditional inhibitors that merely block protein-protein interactions, this compound actively promotes the elimination of the BCL6 protein.[2][7] The core of this mechanism lies in its interaction with the BCL6 BTB domain, a region responsible for BCL6 homodimerization and recruitment of co-repressor complexes (e.g., BCOR, SMRT, NCOR).[1][4]

The binding of this compound to the BTB domain initiates a cascade of events:

-

Binding and Conformational Change: this compound binds at the interface of the BCL6 BTB homodimer.[1]

-

Induced Polymerization: A solvent-exposed dimethyl-piperidine moiety on this compound creates a composite ligand-protein surface.[4][6] This new surface engages with an adjacent BCL6 homodimer, triggering a chain reaction of dimer-dimer interactions that assemble BCL6 into supramolecular filaments.[4][8]

-

Cellular Foci Formation: In a cellular context, this polymerization leads to the sequestration of BCL6 into distinct intracellular foci, which can be observed within minutes of treatment.[4][7]

-

E3 Ligase Recruitment: The formation of these BCL6 filaments facilitates their recognition and ubiquitination by the SIAH1 E3 ubiquitin ligase.[4][5][6] this compound enhances the interaction between BCL6 and SIAH1.[4][7]

-

Proteasomal Degradation: Ubiquitinated BCL6 is then targeted for degradation by the proteasome, leading to a rapid and profound depletion of the BCL6 protein.[4][6]

This mechanism is distinct from other protein degradation technologies like PROTACs, which use a bifunctional molecule to bring a target protein and an E3 ligase into proximity.[5][7] The activity of this compound is superior to non-degrading inhibitors, such as the structurally similar BI-3812, which binds with comparable affinity but lacks the ability to induce polymerization and degradation.[4][7]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key performance metrics.

| Parameter | Value | Assay Type | Cell Line | Reference |

| BCL6::BCOR Inhibition (IC₅₀) | ≤3 nM | ULight TR-FRET | - | [1] |

| BCL6::NCOR Inhibition (IC₅₀) | 43 nM | LUMIER | - | [1][9] |

| BCL6 Protein Degradation (DC₅₀) | 20 nM | - | SU-DHL-4 | [1][9] |

| BCL6-SIAH1 Interaction (EC₅₀) | 64 nM | - | - | [4][10] |

| BCL6-SIAH1 Interaction (K Dapp) | 0.2 µM | TR-FRET | - | [4] |

Table 1: Summary of this compound biochemical and cellular activity.

| Data Type | Identifier | Resolution | Method | Reference |

| Crystal Structure (BCL6 BTB + this compound) | PDB: 5MW2 | 2.35 Å | X-ray Diffraction | [2][4] |

| Cryo-EM Structure (BCL6 Filament + this compound) | PDB: 6XMX | - | Cryo-Electron Microscopy | [8][11] |

Table 2: Structural data for this compound in complex with the BCL6 BTB domain.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes and logical relationships in the study of this compound.

Caption: Mechanism of this compound-induced BCL6 degradation.

Caption: Experimental workflow for assessing BCL6 degradation.

Caption: Structural basis of this compound-induced polymerization.

Key Experimental Protocols

The following sections describe the methodologies used to characterize the interaction between this compound and the BCL6 BTB domain.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of this compound to disrupt the interaction between the BCL6 BTB domain and its co-repressor peptides (e.g., from BCOR or NCOR).

-

Principle: The assay measures the proximity between a donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody) and an acceptor fluorophore (e.g., ULight-labeled peptide). When the BCL6-corepressor complex is intact, FRET occurs. A compound that disrupts this interaction will cause a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant, tagged BCL6 BTB domain protein is incubated with a biotinylated co-repressor peptide (e.g., BCOR).

-

Serial dilutions of this compound or a control compound (like DMSO) are added to the protein-peptide mixture.

-

A Europium-cryptate labeled anti-tag antibody (donor) and Streptavidin-XL665 (acceptor) are added.

-

After incubation, the plate is read on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the signals is calculated and plotted against the compound concentration to determine the IC₅₀ value.

-

Cellular BCL6 Degradation Analysis

Quantitative mass spectrometry or Western blotting is employed to confirm and quantify the degradation of BCL6 in cells following treatment with this compound.

-

Principle: These techniques measure the abundance of the BCL6 protein relative to a loading control or total protein amount.

-

Protocol Outline (Mass Spectrometry):

-

DLBCL cells (e.g., SuDHL4) are treated with a dose range of this compound for a specified time (e.g., 4 hours).

-

Cells are harvested, lysed, and proteins are digested into peptides.

-

Peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The relative abundance of BCL6-derived peptides is compared across different treatment conditions to determine the extent of degradation (DC₅₀).

-

Live Cell Fluorescence Microscopy

This method is used to visualize the formation of BCL6 foci, a direct cellular consequence of this compound-induced polymerization.

-

Principle: By tagging BCL6 with a fluorescent protein (e.g., eGFP), its subcellular localization and aggregation can be monitored in real-time in living cells.

-

Protocol Outline:

-

Cells are engineered to express a BCL6-eGFP fusion protein.

-

The cells are plated in a suitable imaging dish and maintained under physiological conditions on a microscope stage.

-

A baseline image is captured before this compound is added to the cell media.

-

Time-lapse images are acquired at regular intervals (e.g., every minute) following compound addition.

-

Image analysis is performed to observe the redistribution of the diffuse nuclear BCL6-eGFP signal into distinct, bright foci.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was instrumental in revealing the high-resolution structure of the BCL6 filaments induced by this compound, explaining the mechanism of polymerization.

-

Principle: This technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Thousands of 2D projection images are then computationally reconstructed into a 3D model.

-

Protocol Outline:

-

Recombinant BCL6 BTB domain is incubated with a molar excess of this compound to induce filament formation in vitro.

-

A small volume of the sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane.

-

The grid is imaged in a cryo-transmission electron microscope to collect a large dataset of particle images.

-

Image processing software is used for particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the BCL6 filament.

-

The crystal structure of the BCL6 dimer bound to this compound (PDB: 5MW2) is docked into the cryo-EM map to build an atomic model of the polymer.[4]

-

Conclusion

This compound exemplifies a paradigm shift in targeting transcription factors like BCL6. Its unique ability to induce polymerization of the BCL6 BTB domain, leading to SIAH1-mediated ubiquitination and subsequent proteasomal degradation, results in a more potent and sustained pharmacological effect compared to conventional inhibitors.[4][6][7] The detailed mechanistic understanding, supported by robust quantitative data and advanced structural biology, provides a solid foundation for the development of novel therapeutics based on the principle of induced protein polymerization and degradation.

References